molecular formula C16H24O3 B1235130 Brefeldin C CAS No. 73899-78-2

Brefeldin C

Cat. No. B1235130
CAS RN: 73899-78-2
M. Wt: 264.36 g/mol
InChI Key: DDFOHHVPBOQQDW-QHGHZAPRSA-N
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Description

Brefeldin C is a metabolite of the fungus Penicillium brefeldianum . It is a lactone antiviral that inhibits protein transport from the endoplasmic reticulum to the Golgi complex indirectly by preventing the association of COP-I coat to the Golgi membrane .


Synthesis Analysis

A concise total synthesis of (+)-Brefeldin C starts from 2-furanylcyclopentene . This approach is based on an unprecedented enantioselective radical hydroalkynylation process to introduce the two cyclopentane stereocenters in a single step . The use of a furan substituent allows achieving high trans diastereoselectivity during the radical process .


Molecular Structure Analysis

The molecular structure of Brefeldin C is closely related to its oxidation state . The furan substituent contains the four carbon atoms C1–C4 of the natural product in an oxidation state closely related to the one of the target molecule .


Chemical Reactions Analysis

The synthesis of Brefeldin C involves an enantioselective radical hydroalkynylation process . This process introduces the two cyclopentane stereocenters in a single step .


Physical And Chemical Properties Analysis

Brefeldin C has a chemical formula of C16H24O4 and a molecular weight of 280.36 g/mol . It is found naturally as a white to off-white crystalline solid .

Scientific Research Applications

1. Impact on Golgi Apparatus and Cellular Transport

Brefeldin C (BFA) has significant effects on the Golgi apparatus in plant tissues, indicating a broader response than its known molecular targets (Robinson et al., 2008). It has also been studied for its impact on the intracellular transport and posttranslational modification of complement C3 in rat hepatocytes, affecting the translocation of proteins and blocking secretion (Oda et al., 1987). Furthermore, BFA inhibits Golgi membrane-catalysed exchange of guanine nucleotide onto ARF protein, influencing membrane traffic in eukaryotic cells (Donaldson et al., 1992).

2. Immunological Research

In immunology, BFA is a notable inhibitor of exocytosis, impacting the presentation of viral proteins to MHC class I-restricted cytotoxic T lymphocytes. It specifically inhibits antigen processing for class I-restricted T cell recognition (Yewdell & Bennink, 1989).

3. Anticancer Applications

Brefeldin A ester derivatives have been synthesized and tested for antiproliferative activity in cancer cell lines. Certain monoderivatization forms of BFA have shown to maintain biological activity, suggesting potential anticancer applications (Anadu, Davisson, & Cushman, 2006).

4. Molecular Biology

BFA is considered uncompetitive in its action on certain proteins, providing insights into molecular biology and protein interactions. It competes with Arf for binding to the Sec7 guanine nucleotide exchange domain, a unique characteristic that makes it a subject of interest in drug discovery (Chardin & McCormick, 1999).

5. Cellular Dynamics

BFA uniquely impedes protein transport from the endoplasmic reticulum to the Golgi complex, differing from other secretion-blocking agents. It affects the proteolytic conversion and terminal glycosylation of certain proteins, providing insights into the mechanisms of cellular dynamics (Misumi et al., 1986).

6. Mechanisms of Drug Resistance

BFA has been shown to induce resistance to topoisomerase II-directed agents like teniposide in cancer cells, potentially mediated by the activation of NF-kappaB. Understanding this mechanism can contribute to more effective chemotherapy strategies (Lin et al., 1998).

Mechanism of Action

Brefeldin C inhibits protein transport from the endoplasmic reticulum to the Golgi complex indirectly by preventing the association of COP-I coat to the Golgi membrane . This property is responsible for its ability to completely block the presentation of viral antigens to cytotoxic T lymphocytes .

Safety and Hazards

Brefeldin C is harmful if swallowed . It is advised not to breathe dust/fume/gas/mist/vapors/spray and not to eat, drink, or smoke when using this product . It is also recommended to wash contaminated clothing before reuse .

Future Directions

Brefeldin C and flow cytometry can be used to detect cytokine production in mice . This methodology can be applied to mice of any genotype without extra breeding . Future research could focus on how to apply this protocol to other infectious and immune mouse models .

properties

IUPAC Name

(1R,2R,3Z,7S,11Z,13S)-2-hydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-12-6-3-2-4-7-13-8-5-9-14(13)15(17)10-11-16(18)19-12/h4,7,10-15,17H,2-3,5-6,8-9H2,1H3/b7-4-,11-10-/t12-,13+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFOHHVPBOQQDW-QHGHZAPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC=CC2CCCC2C(C=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC/C=C\[C@@H]2CCC[C@H]2[C@@H](/C=C\C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brefeldin C

CAS RN

73899-78-2
Record name Brefeldin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073899782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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